Urauchimycin A
Description
Structure
2D Structure
Properties
CAS No. |
148163-07-9 |
|---|---|
Molecular Formula |
C22H30N2O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-formamido-2-hydroxy-N-[7-hydroxy-2,6-dimethyl-8-(2-methylbutyl)-4,9-dioxo-1,5-dioxonan-3-yl]benzamide |
InChI |
InChI=1S/C22H30N2O8/c1-5-11(2)9-15-18(26)13(4)32-22(30)17(12(3)31-21(15)29)24-20(28)14-7-6-8-16(19(14)27)23-10-25/h6-8,10-13,15,17-18,26-27H,5,9H2,1-4H3,(H,23,25)(H,24,28) |
InChI Key |
UXCOEHGXGSWISO-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Canonical SMILES |
CCC(C)CC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Synonyms |
urauchimycin A |
Origin of Product |
United States |
Natural Origin and Ecological Context of Urauchimycin a Production
Isolation from Actinomycetes: Streptomyces Species
Actinomycetes, particularly the genus Streptomyces, are renowned for their capacity to produce a vast array of bioactive secondary metabolites, including a significant portion of commercially available antibiotics. nih.govscielo.br Urauchimycin A is a notable product of this prolific bacterial group. nih.govnih.gov The initial discovery of this compound, along with its analog Urauchimycin B, was from a fermentation broth of a Streptomyces species. nih.gov These compounds are distinguished as the first antimycins identified to possess a branched side chain. nih.govdoi.org
Specific Producer Strains (e.g., Streptomyces sp. Ni-80, Streptomyces sp. TD025)
Several specific strains of Streptomyces have been identified as producers of this compound.
Streptomyces sp. Ni-80 : This was the first strain from which Urauchimycins A and B were isolated. scielo.brnih.govnih.gov It was sourced from an unidentified marine sponge in Urauchicove, Irimore, Japan, highlighting the potential of marine organisms as a source for novel bioactive compounds. scielo.brscielo.br
Streptomyces sp. TD025 : Isolated from the integument of Trachymyrmex ants, this strain was found to produce both this compound and B. nih.govscielo.brnih.govresearchgate.net The 16S rDNA sequence of this strain showed a 99% similarity with several species of the genus Streptomyces. nih.gov
Streptomyces albidoflavus VY46 : This strain, isolated from agricultural soil in Slovakia, was identified as a producer of this compound and Kitamycin A. scielo.brscielo.br This discovery was significant as there had been no prior reports of Streptomyces albidoflavus producing antimycin antibiotics. scielo.br
Streptomyces sp. AdM21 : This terrestrial strain was the source for the isolation of Urauchimycin D. scielo.brresearchgate.net
Streptomyces sp. B1751 : Isolated from marine sediment, this strain produces Urauchimycin C. scielo.brresearchgate.netresearchgate.net
Streptomyces sp. R818 : This deep-sea sponge-associated strain was found to produce Urauchimycin D, particularly after the addition of the elicitor lanthanum chloride. encyclopedia.pubnih.gov
Table 1: Known Urauchimycin-Producing Streptomyces Strains and their Origins
| Strain | Urauchimycin(s) Produced | Isolation Source |
|---|---|---|
| Streptomyces sp. Ni-80 | A, B | Unidentified marine sponge scielo.brnih.govnih.gov |
| Streptomyces sp. TD025 | A, B | Trachymyrmex ants nih.govscielo.brnih.govresearchgate.net |
| Streptomyces albidoflavus VY46 | A | Agricultural soil scielo.brscielo.br |
| Streptomyces sp. AdM21 | D | Terrestrial soil scielo.brresearchgate.net |
| Streptomyces sp. B1751 | C | Marine sediment scielo.brresearchgate.netresearchgate.net |
| Streptomyces sp. R818 | D | Deep-sea sponge encyclopedia.pubnih.gov |
Ecological Niches of Producing Microorganisms
The discovery of Urauchimycin-producing strains from diverse environments underscores the widespread distribution of these actinomycetes and their adaptation to various ecological roles.
Marine sponges are well-documented hosts for a rich diversity of microorganisms, including actinobacteria, which are a significant source of novel natural products. nih.govoup.comresearchgate.netmdpi.com The original Urauchimycin-producing strain, Streptomyces sp. Ni-80, was isolated from a marine sponge. nih.govnih.gov This symbiotic relationship is thought to be a form of chemical defense for the host sponge. oup.com The isolation of other bioactive compounds from sponge-associated Streptomyces further supports the hypothesis that these bacteria are a reliable source for pharmaceutical bioprospecting. oup.commdpi.comscienceopen.com Deep-sea sponges, in particular, represent a less-explored but promising frontier for discovering new anti-infective agents from associated actinobacteria. frontiersin.orgnih.gov
A fascinating example of terrestrial symbiosis involves actinobacteria and attine ants, such as those of the genus Trachymyrmex. nih.govcore.ac.uk These ants cultivate fungi for food, and they harbor actinobacteria on their cuticles that produce antimicrobial compounds to protect their fungal gardens from pathogens. nih.gov Streptomyces sp. TD025, a producer of Urauchimycins A and B, was isolated from workers of Trachymyrmex ants. nih.govnih.gov This discovery highlights the attine ant-microbe symbiosis as a valuable and still largely unexplored source of bioactive metabolites for medical and biotechnological applications. nih.govscielo.br While Pseudonocardia is often the dominant actinobacterial genus associated with attine ants, studies have shown the presence of Streptomyces as well, which may play a role in the defensive symbiosis. nih.govcore.ac.uk
Beyond symbiotic relationships, Urauchimycin-producing Streptomyces have been isolated from more conventional environmental sources.
Soil : For decades, soil has been the primary source for the isolation of actinomycetes producing commercially important antibiotics. scielo.br Streptomyces albidoflavus strain VY46, which produces this compound, was isolated from agricultural soil. scielo.brscielo.br Similarly, Streptomyces sp. AdM21, the source of Urauchimycin D, was also a soil isolate. scielo.brresearchgate.net
Marine Sediment : Marine sediments are another rich and relatively untapped reservoir of microbial diversity, including actinomycetes. nih.govplos.org Streptomyces sp. B1751, which produces Urauchimycin C, was isolated from marine sediment, demonstrating the potential of this environment for discovering new bioactive compounds. scielo.brresearchgate.netresearchgate.net
Bioprospecting Strategies for Novel Urauchimycin-Producing Strains
The decreasing frequency of discovering novel antimicrobial compounds from traditional sources like soil has spurred the development of new bioprospecting strategies. nih.gov These strategies focus on exploring previously untapped environments and symbiotic relationships.
The successful isolation of Urauchimycin-producing strains from marine sponges and attine ants exemplifies this shift. nih.govmdpi.com Researchers are increasingly targeting unique ecological niches where organisms are likely to have evolved novel chemical defenses. nih.gov This includes the deep sea, where actinobacteria associated with sponges are being investigated as a source of new anti-infective agents. frontiersin.orgnih.govnih.gov
Furthermore, advanced cultivation and screening techniques are being employed. For instance, the use of elicitors, such as lanthanum chloride, has been shown to induce or enhance the production of antimicrobial compounds in some actinobacterial strains, including the production of Urauchimycin D by Streptomyces sp. R818. encyclopedia.pubnih.govnih.gov This approach allows for the discovery of "silent" or cryptically expressed biosynthetic gene clusters that are not active under standard laboratory conditions. The exploration of diverse and extreme environments, combined with innovative culturing and analytical methods, continues to be a promising avenue for the discovery of new Urauchimycin analogs and other novel bioactive compounds. nih.govresearchgate.netbenthamscience.com
Structural Characterization and Chemical Features of Urauchimycin a
Spectroscopic Methods for Structure Elucidation (e.g., 2D NMR Analysis)
The definitive chemical structure of Urauchimycin A was determined primarily through a series of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy was central to this process, providing detailed information about the molecule's carbon-hydrogen framework. jst.go.jp
One-dimensional (1D) NMR methods, such as ¹H and ¹³C NMR, were employed to identify the types and numbers of protons and carbons present in the molecule. However, due to the complexity of the structure, two-dimensional (2D) NMR experiments were essential for the complete and unambiguous assignment of the molecular architecture. jst.go.jp These techniques reveal correlations between different nuclei, allowing for the assembly of the molecular puzzle piece by piece.
Key 2D NMR methods used in the elucidation of compounds like this compound include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It was vital for establishing the connectivity of protons within individual spin systems, such as those in the alkyl side chains.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to, providing a clear map of one-bond C-H connections.
Together, these NMR methods allowed for the precise determination of the constitution and relative stereochemistry of this compound. jst.go.jp
Distinctive Structural Elements of this compound
This compound possesses the fundamental architecture of the antimycin family but is distinguished by several unique structural modifications.
Like all antimycins, this compound is built upon a characteristic core structure. This core consists of a nine-membered dilactone ring, which is an ester-linked cyclic structure formed from two hydroxy acids. This ring is attached via an amide linkage to a 3-formamidosalicylic acid moiety. This conserved core is essential for the biological activity associated with the antimycin class of compounds.
A defining feature of the urauchimycins is the presence of a branched alkyl side chain at position C-8 of the dilactone ring. jst.go.jp This was a novel discovery, as previously known antimycins typically featured straight-chain alkyl groups at this position. In this compound, this side chain is a branched heptyl group. This structural element significantly differentiates it from many other members of the antimycin family and is a key characteristic of the urauchimycin congeners. jst.go.jp
The alkyl side chain at the C-8 position of this compound is a heptyl group, meaning it contains seven carbon atoms. The presence of an odd-numbered carbon chain is another noteworthy feature. The biosynthesis of such odd-chain fatty acid precursors often involves the use of a propionyl-CoA starter unit instead of the more common acetyl-CoA, which leads to even-numbered chains. This distinction in the side chain contributes to the structural diversity within the broader antimycin family.
Comparative Structural Analysis with Urauchimycin Congeners (Urauchimycin B, C, D)
This compound is the parent compound of a small family of related structures known as urauchimycins. Urauchimycin B was isolated and characterized alongside this compound. jst.go.jp The primary structural difference between this compound and Urauchimycin B lies in the length of the branched alkyl side chain at the C-8 position of the dilactone core.
This compound possesses a branched heptyl (C₇H₁₅) group at C-8.
Urauchimycin B features a shorter branched pentyl (C₅H₁₁) group at the same C-8 position.
Both congeners share the same antimycin core and the identical acyl side chain at the C-7 position. Information regarding the specific structures of Urauchimycin C and Urauchimycin D is not as widely available, but they are understood to be closely related analogues differing in their alkyl substitutions.
| Compound | Molecular Formula | Alkyl Side Chain at C-8 | Acyl Side Chain at C-7 |
|---|---|---|---|
| This compound | C₂₆H₃₆N₂O₈ | Branched Heptyl (C₇H₁₅) | Isovaleryl (C₅H₉O) |
| Urauchimycin B | C₂₄H₃₂N₂O₈ | Branched Pentyl (C₅H₁₁) | Isovaleryl (C₅H₉O) |
Chemical Analogues within the Antimycin Family
The antimycin family is a large and diverse group of natural products with over 40 known members. This compound can be compared to other well-known antimycins to highlight its unique structural place within the family. The primary points of variation among antimycins are the identities of the alkyl group at C-8 and the acyl group at C-7 of the dilactone ring.
For instance, the Antimycin A complex includes several major components:
Antimycin A₁: Typically features an n-hexyl group at C-8 and a 2-methylbutanoyl group at C-7.
Antimycin A₃ (Blastmycin): Possesses an n-butyl group at C-8 and an isovaleryl group at C-7.
Antimycin A₄: Contains an n-butyl group at C-8 and a 2-methylpropanoyl group at C-7.
The key distinction for this compound is its branched heptyl group at C-8, a feature not seen in the more common antimycin A analogues. This structural nuance underscores the chemical diversity generated by marine microorganisms.
| Compound | Alkyl Group at C-8 | Acyl Group at C-7 | Key Structural Feature |
|---|---|---|---|
| This compound | Branched Heptyl | Isovaleryl | Branched, odd-carbon alkyl chain |
| Antimycin A₁ | n-Hexyl | 2-Methylbutanoyl | Straight, even-carbon alkyl chain |
| Antimycin A₃ | n-Butyl | Isovaleryl | Straight, even-carbon alkyl chain |
| Antimycin A₄ | n-Butyl | 2-Methylpropanoyl | Straight, even-carbon alkyl chain |
Biosynthesis of Urauchimycin A: Genetic and Enzymatic Pathways
Overview of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Assembly Lines
The biosynthesis of complex natural products like Urauchimycin A is often orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). rsc.orgfrontiersin.org These enzymatic systems function as molecular assembly lines, sequentially adding and modifying building blocks to construct the final complex molecule. wikipedia.orgfrontiersin.org
Polyketide Synthases (PKSs): These enzymes are responsible for the synthesis of polyketides, a diverse class of natural products characterized by a repeating carbon chain derived from the condensation of small carboxylic acid units, primarily acyl-CoA thioesters. frontiersin.org Type I modular PKSs, which are involved in this compound biosynthesis, are composed of a series of modules, with each module catalyzing a single round of polyketide chain extension and modification. frontiersin.org
Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are modular enzymes that synthesize peptides without the use of ribosomes. researchgate.net Each NRPS module is typically responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.net The modular nature of both PKS and NRPS systems allows for a high degree of structural diversity in the resulting natural products. frontiersin.org
The biosynthesis of this compound is a prime example of the interplay between these two systems, resulting in a hybrid polyketide-peptide structure. wikipedia.orgrsc.org
Genomic Organization of this compound Biosynthetic Gene Clusters (e.g., ant gene family)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). wikipedia.org In the case of antimycins, including this compound, this cluster is often referred to as the "ant" gene family. wikipedia.org These clusters contain all the genes necessary for the production of the final molecule, including those encoding the PKS and NRPS enzymes, as well as tailoring enzymes that perform post-assembly modifications. nih.govd-nb.info
The ant gene cluster is highly organized, with genes encoding specific functions often grouped together. nih.govd-nb.info For instance, the genes antCD typically encode the core hybrid NRPS/PKS machinery. nih.gov Other genes within the cluster, such as antFGHIJKLN, are responsible for the synthesis of the unusual starter unit, 3-aminosalicylate. nih.govd-nb.info The cluster also contains genes for tailoring enzymes like antB and antO, and regulatory genes such as antA. nih.govd-nb.info The specific composition and arrangement of genes within the BGC can vary between different antimycin-producing organisms, leading to the production of a diverse family of related compounds.
| Gene(s) | Encoded Protein/Function | Role in Biosynthesis |
| antCD | Hybrid NRPS/PKS machinery | Core assembly of the antimycin backbone |
| antFGHIJKLN | Enzymes for 3-aminosalicylate synthesis | Production of the starter unit |
| antB | Acyltransferase | Tailoring enzyme, adds acyl side chain |
| antO | Lipase (B570770) homologue | Tailoring enzyme, involved in N-formyl group installation |
| antA | RNA polymerase σ factor | Regulation of gene cluster expression |
Enzymatic Steps and Intermediate Transformations in Urauchimycin Biosynthesis
The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. wikipedia.org The process begins with the formation of the starter unit and proceeds through chain elongation, modification, and finally, tailoring reactions to yield the mature natural product.
Initiation Module Activity
The biosynthesis of the antimycin scaffold commences with the synthesis of the starter unit, 3-aminosalicylate, which is derived from tryptophan. wikipedia.org This process involves several enzymatic steps:
Tryptophan Dioxygenation: The indole (B1671886) ring of tryptophan is opened by the enzyme AntN, a tryptophan-2,3-dioxygenase, to produce N-formyl-L-kynurenine. wikipedia.orgnih.gov
Conversion to Anthranilate: N-formyl-L-kynurenine is then converted to anthranilate by a kynureninase, which can be the pathway-specific enzyme AntP in some gene clusters. wikipedia.orgnih.gov
Activation and Loading: Anthranilate is activated by the acyl-CoA ligase AntF and subsequently loaded onto its cognate carrier protein, AntG. wikipedia.orgnih.gov
Conversion to 3-Aminosalicylate: The anthraniloyl-S-AntG intermediate is then converted to 3-aminosalicylate by a multicomponent oxygenase encoded by the antHIJKL genes. wikipedia.orgd-nb.info
This 3-aminosalicylate starter unit is then presented to the NRPS module for the subsequent steps of the assembly line. wikipedia.org
Chain Elongation and Modification Reactions
Following the initiation step, the assembly line proceeds with the elongation and modification of the growing chain, catalyzed by the hybrid NRPS/PKS machinery. wikipedia.org
The first NRPS module (AntC) activates and incorporates an amino acid, typically threonine, which is then condensed with the 3-aminosalicylate starter unit. wikipedia.org
A subsequent module activates and incorporates a different building block, which can be pyruvate. wikipedia.org This unit undergoes reduction by a ketoreductase (KR) domain before being condensed with the growing chain. wikipedia.org
The polyketide synthase (PKS) portion of the assembly line then catalyzes a decarboxylative condensation, extending the chain further. wikipedia.org
A final reduction of a β-keto group is catalyzed by the enzyme AntM, which precedes the release of the nine-membered dilactone core, a key intermediate in antimycin biosynthesis. wikipedia.org
Tailoring Enzyme Functions (e.g., AntB, AntO)
Once the core antimycin structure is assembled, it undergoes further modifications by tailoring enzymes to produce the final this compound molecule. wikipedia.orgnih.gov Two key tailoring enzymes are AntB and AntO. wikipedia.orgnih.gov
AntB: This enzyme is a discrete acyltransferase responsible for attaching the characteristic acyl side chain to the C-8 hydroxyl group of the antimycin core. nih.gov The promiscuity of AntB allows for the incorporation of various acyl-CoAs, contributing to the chemical diversity observed within the antimycin family. nih.gov
AntO: AntO is a lipase homologue that is believed to be involved in the installation of the N-formyl group on the 3-aminosalicylate moiety. wikipedia.org
These tailoring reactions are crucial for the final maturation of the antimycin molecule and contribute significantly to its biological activity.
Strategies for Activating Silent Biosynthetic Gene Clusters for Urauchimycin Production
Many microbial biosynthetic gene clusters, including those for antimycins, are often "silent" or poorly expressed under standard laboratory conditions. jmicrobiol.or.krresearchgate.net This represents a significant untapped reservoir of novel natural products. jmicrobiol.or.kr Several strategies have been developed to activate these silent BGCs and induce the production of compounds like this compound.
Genetic Manipulation: This approach involves the targeted modification of genes within the BGC or the host organism. jmicrobiol.or.kr This can include the overexpression of pathway-specific positive regulatory genes (e.g., antA) or the knockout of negative regulators. jmicrobiol.or.krmdpi.com Heterologous expression, where the entire BGC is transferred to a different, more amenable host organism, is another powerful technique. nih.gov
Culture Condition Optimization (OSMAC): The "One Strain Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters such as media composition, temperature, pH, and aeration. encyclopedia.pub These changes can mimic environmental cues that trigger the expression of silent BGCs. encyclopedia.pub
Co-cultivation: Growing the producing organism alongside other microorganisms can induce the expression of silent BGCs. encyclopedia.pub The chemical signals exchanged between the different species can act as elicitors, triggering defense mechanisms and the production of secondary metabolites. encyclopedia.pubresearchgate.net
Small Molecule Elicitors: The addition of specific small molecules, including enzyme inhibitors or signaling molecules, to the culture medium can also activate silent BGCs. researchgate.net These molecules can interfere with primary metabolism or regulatory pathways, leading to the induction of secondary metabolite production. mdpi.com
Evolutionary Pathway of Antimycin Secondary Metabolites in Streptomyces
The evolutionary history of antimycin biosynthesis in Streptomyces is a compelling example of how natural product pathways diversify. Analysis of numerous actinobacterial genomes has revealed that the biosynthetic gene clusters (BGCs) responsible for antimycin production exist in several distinct architectures. researchgate.net These architectures are primarily classified based on the presence or absence of two specific genes: antP, which encodes a kynureninase, and antQ, which encodes a phosphopantetheinyl transferase (PPTase). researchgate.net
This has led to the classification of antimycin BGCs into four main forms:
L-form (Long-form): Contains both antP and antQ.
S-form (Short-form): Lacks both antP and antQ.
IP-form (Intermediate-form): Contains antP but lacks antQ.
IQ-form (Intermediate-form): Lacks antP but contains antQ.
In strains with S-form or IQ-form clusters that lack the pathway-specific antP gene, the function of converting N-formyl-L-kynurenine to anthranilate is likely carried out by a housekeeping kynureninase involved in primary tryptophan metabolism. d-nb.info Similarly, for clusters lacking antQ, the essential PPTase activity is presumably supplied by an enzyme encoded elsewhere in the genome. d-nb.info
Phylogenetic studies suggest that the L-form BGC represents the ancestral state. researchgate.net The evolutionary trajectory appears to have involved the vertical transmission of this ancestral gene cluster, followed by subsequent gene loss events that led to the diversification into the S-form and the two I-forms. researchgate.net This evolutionary pathway highlights a common mechanism for the generation of metabolic diversity in bacteria, where the loss of pathway-specific genes allows for the recruitment of general metabolic enzymes, potentially leading to novel chemical structures. The wide distribution of these BGCs across different Streptomyces species isolated from diverse environments underscores the evolutionary success of this class of secondary metabolites. researchgate.net
Interactive Data Table: Classification of Antimycin Biosynthetic Gene Clusters (BGCs)
| BGC Form | antP (Kynureninase) Gene | antQ (PPTase) Gene | Proposed Evolutionary Status |
| L-form | Present | Present | Ancestral |
| S-form | Absent | Absent | Diversified |
| IP-form | Present | Absent | Diversified (Intermediate) |
| IQ-form | Absent | Present | Diversified (Intermediate) |
Biological Activities and Modes of Action of Urauchimycin a
Antifungal Activity Profile
Inhibition of Morphological Differentiation in Candida albicans
Urauchimycin A has demonstrated notable effects on the morphology of Candida albicans, a key virulence factor for this opportunistic fungal pathogen. Research has shown that this compound, along with its counterpart Urauchimycin B, can inhibit the morphological differentiation of C. albicans. researchgate.netsci-hub.senih.gov This inhibition was observed at concentrations up to 10 μg/mL. researchgate.netnih.gov The ability to prevent the transition from yeast to hyphal form is significant, as the hyphal form is associated with tissue invasion and biofilm formation. frontiersin.org
The transition to the hyphal form is a critical step in the pathogenesis of C. albicans infections. frontiersin.org By impeding this process, this compound may reduce the virulence and invasive potential of the fungus. consensus.app This activity highlights a specific mechanism by which this compound exerts its antifungal effects beyond simple growth inhibition.
Spectrum of Activity against Medically Important Candida Species
This compound has been evaluated for its activity against a range of medically important Candida species. While its counterpart, urauchimycin B, has shown a broader spectrum of activity, this compound has demonstrated efficacy against several species. nih.govnih.gov
A study evaluating its antifungal properties reported the following Minimum Inhibitory Concentration (MIC) values for this compound against various Candida species:
| Candida Species | MIC (μg/mL) |
| C. albicans | 1 |
| C. dubliniensis | 800 |
| C. glabrata | 2 |
| C. krusei | 15.6 |
| C. parapsilosis | >1000 |
| C. tropicalis | >1000 |
| Data sourced from a study on urauchimycins from Streptomyces sp. TD025. nih.gov |
The data indicates that this compound is most potent against C. albicans and C. glabrata. nih.gov Its activity against C. krusei is moderate, while it shows limited to no activity against C. dubliniensis, C. parapsilosis, and C. tropicalis at the concentrations tested. nih.gov The evaluation of its activity against C. guilliermondii and C. lusitaniae was not found in the reviewed literature.
Efficacy against Fluconazole-Resistant Strains
The emergence of fluconazole-resistant Candida strains presents a significant clinical challenge. mdpi.comjogcr.com While direct studies on the efficacy of this compound specifically against documented fluconazole-resistant strains are not extensively detailed in the available research, its mechanism of action offers a potential advantage. Fluconazole (B54011) targets the ergosterol (B1671047) biosynthesis pathway. jogcr.comfrontiersin.org this compound, as an antimycin, acts on the mitochondrial respiratory chain, a different cellular target. frontiersin.orgresearchgate.net This difference in mechanism suggests that this compound could be effective against strains that have developed resistance to azole antifungals like fluconazole through target site mutations or efflux pump overexpression. mdpi.comfrontiersin.org However, further specific testing is required to confirm its efficacy against clinically relevant fluconazole-resistant isolates.
Other Potential Antimicrobial Activities
While primarily investigated for its antifungal properties, there is some indication of broader antimicrobial activity for compounds in the urauchimycin family. For instance, some actinomycetes that produce antimycin-type compounds have shown activity against Gram-positive bacteria such as Micrococcus luteus. biomedres.usnih.govresearchgate.net However, studies focusing specifically on the antibacterial activity of this compound are limited. One report mentioned that urauchimycins A and B exhibited antifungal activity against Candida albicans but did not detail other antimicrobial activities. nih.gov
Interestingly, a related compound, urauchimycin D, isolated from Streptomyces sp., has shown moderate activity against Clostridium difficile, a significant bacterial pathogen. researchgate.netresearchgate.net This finding suggests that other members of the urauchimycin family may possess antibacterial properties worth exploring.
Molecular Mechanism of Action
Inhibition of Electron Flow in the Mitochondrial Respiratory Chain
The primary mode of action for this compound, like other antimycins, is the inhibition of the mitochondrial respiratory chain. frontiersin.orgresearchgate.netmdpi.com Specifically, antimycins are known to bind to the cytochrome bc1 complex (Complex III) of the inner mitochondrial membrane. frontiersin.orgnih.govpatsnap.com This binding event disrupts the transfer of electrons, specifically blocking the Q-cycle by interfering with the quinone reduction site (Qi site). nih.govresearchgate.net
This interruption of the electron transport chain has several critical consequences for the fungal cell:
Inhibition of Respiration: The flow of electrons is essential for cellular respiration. By blocking this process, this compound effectively suffocates the cell at a molecular level. frontiersin.org
Reduced ATP Production: The electron transport chain is coupled to oxidative phosphorylation, the primary mechanism for ATP synthesis. Inhibition of the chain leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn severely impairs ATP production. mdpi.compatsnap.com
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the leakage of electrons and their premature reaction with oxygen, resulting in the formation of superoxide (B77818) anions and other reactive oxygen species. mdpi.com This can induce oxidative stress and damage to cellular components.
This mechanism of targeting mitochondrial function is a well-established mode of action for antimycin-class antibiotics. nih.gov
Specific Target: Cytochrome bc1 Complex Inhibition
This compound, like other members of the antimycin family, primarily exerts its biological effects by targeting the mitochondrial respiratory chain. researchgate.net The specific point of inhibition is the cytochrome bc1 complex, also known as Complex III. researchgate.netmdpi.com This enzyme complex is a critical component of cellular respiration, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. mdpi.commdpi.com
The mechanism of action involves the binding of the inhibitor to the Qi site of the cytochrome bc1 complex. mdpi.com This binding event physically obstructs the normal enzymatic process, preventing the reduction of ubiquinone. By doing so, this compound effectively disrupts the Q-cycle, a key process in electron transport and proton pumping across the inner mitochondrial membrane. mdpi.com The ultimate consequence of this inhibition is the cessation of the electron flow through the respiratory chain, which halts ATP synthesis and can lead to cell death. mdpi.com This targeted disruption of mitochondrial bioenergetics is the foundation of the compound's potent biological activities. researchgate.net
Cellular and Subcellular Targets Beyond Mitochondrial Respiration
While the primary target of this compound is mitochondrial respiration, research into the broader family of antimycins indicates effects on other cellular and subcellular processes. Antimycin-type compounds have been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory properties. ncsu.edufrontiersin.org
Specifically for the urauchimycin group, Urauchimycin D has been studied for its effects beyond the mitochondria. It was found to have very weak cytotoxicity against Human Umbilical Vein Endothelial Cells (HUVEC), with a high LD50 value of 192.9 μM. frontiersin.orgfrontiersin.org In studies examining anti-inflammatory potential, Urauchimycin D showed minimal inhibitory activity on the production of the cytokine IL-5 in ovalbumin-stimulated splenocytes, with an IC50 value greater than 10 μM. frontiersin.orgfrontiersin.org This is in contrast to other antimycins that show potent inhibition. frontiersin.org Additionally, Urauchimycin D has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.125 μg/mL. mdpi.com It also showed moderate activity against Clostridioides difficile. researchgate.net
Comparative Analysis of Biological Activities with Related Antimycin Compounds
The biological activity of this compound and its relatives varies significantly based on their chemical structures, particularly the side-chain substitutions. A comparative analysis highlights these differences.
The anti-inflammatory effects also show significant variation. While some antimycin analogs like USF-19A are strong inhibitors of IL-5 production (IC50 = 0.57 μM), Urauchimycin D is a much weaker inhibitor (IC50 > 10 μM). frontiersin.orgfrontiersin.org This difference is attributed to their distinct side-chain substitutions at positions C-8 and C-14. frontiersin.org
Table 1: Comparative Antifungal Activity of Urauchimycin Compounds
| Compound | Target Organism | Activity Level | Source(s) |
|---|---|---|---|
| This compound | Candida albicans | Antifungal activity noted | ncsu.edu, nih.gov |
| Urauchimycin B | Candida species | Potent antifungal activity, higher than this compound | nih.gov |
| Urauchimycin C | Candida albicans, Mucor miehei | Antibiotically inactive | researchgate.net, nih.gov |
| Urauchimycin D | Candida albicans, Mucor miehei | Antibiotically inactive | researchgate.net, nih.gov |
| Urauchimycin D | C. difficile | Moderate activity | researchgate.net |
Table 2: Comparative Anti-inflammatory and Cytotoxic Activity
| Compound | Assay | Activity Level (IC50 / LD50) | Source(s) |
|---|---|---|---|
| Urauchimycin D | IL-5 Production Inhibition | > 10 μM (Weak) | frontiersin.org, frontiersin.org |
| USF-19A | IL-5 Production Inhibition | 0.57 μM (Strong) | frontiersin.org, frontiersin.org |
| Urauchimycin D | Cytotoxicity (HUVEC cells) | 192.9 μM (Very Weak) | frontiersin.org, frontiersin.org |
| Antimycin A | Cytotoxicity (MCF-7 cells) | 9.6 ± 0.7 μg/mL | ncsu.edu |
Structure Activity Relationship Sar Studies of Urauchimycin a and Its Derivatives
Correlation of Structural Modifications with Antifungal Potency
The antifungal potency of antimycin-class compounds is highly dependent on their specific chemical structures. mdpi.com SAR studies have revealed that modifications to the alkyl and acyl side chains, as well as the core ring structure, directly correlate with changes in antifungal efficacy.
Urauchimycins A and B were the first antimycin-type antibiotics discovered that feature a branched side chain with an odd number of carbons. nih.govnih.gov Both compounds demonstrated inhibitory activity against the morphological differentiation of Candida albicans. nih.gov However, subsequent studies comparing various Urauchimycin analogues and other antimycins have provided deeper insight into their SAR. For instance, Urauchimycin B has been shown to possess more potent and broad-spectrum antifungal activity against several medically important Candida species when compared to Urauchimycin A. nih.govnih.gov In contrast, other derivatives such as Urauchimycin C and D were found to be antibiotically inactive against certain fungi, including Candida albicans and Mucor miehei, at a concentration of 25 μg per paper disk. researchgate.netresearchgate.net
Research has established an inverse relationship between the length of the side chains at specific positions and antifungal activity, indicating that shorter chains may be more favorable for potency. mdpi.comijmcmed.orgresearchgate.net This highlights that even subtle changes to the peripheral moieties of the Urauchimycin scaffold can lead to substantial differences in biological performance.
| Compound | Key Structural Feature | Antifungal Activity Summary |
| This compound | Branched side chain (odd number of carbons), free C-8 hydroxyl group. nih.govnih.gov | Inhibits morphological differentiation of C. albicans. nih.gov Generally less potent than Urauchimycin B. nih.gov |
| Urauchimycin B | Branched side chain (odd number of carbons), free C-8 hydroxyl group. nih.govnih.gov | Potent, broad-spectrum activity against Candida species, with MIC values similar to nystatin. nih.govnih.gov |
| Urauchimycin C & D | Analogues of this compound/B. | Reported as antibiotically inactive against some fungi at 25 μ g/disk . researchgate.netresearchgate.net |
Influence of the Branched Side Chain Moiety on Biological Activity
A defining structural characteristic of Urauchimycins A and B is their novel branched side chain. researchgate.net These were the first antimycins identified to possess a side chain containing an odd number of carbon atoms, a feature that distinguishes them from many other members of the antimycin family. nih.govnih.gov
This unique structural element is directly linked to their biological function. researchgate.net The branched side chain moiety is integral to their antifungal activity, particularly their ability to inhibit the morphological differentiation of Candida albicans, a key process in its pathogenesis. nih.govnih.gov The discovery of this structural feature in Urauchimycins isolated from a marine sponge symbiont suggested that environmental pressures might drive changes in the secondary metabolism of actinobacteria, leading to novel molecular architectures. nih.gov The presence and specific nature of this branched chain, therefore, represent a critical component of the Urauchimycin pharmacophore.
Impact of Hydroxyl Functionality and Acyl Side Chain Length
Specific functional groups on the antimycin scaffold play a pivotal role in modulating biological activity. The presence of a free hydroxyl group at the C-8 position of the macrolactone ring has been shown to result in lower antifungal potency. mdpi.comijmcmed.org This is observed in Urauchimycins A and B, as well as the related Kitamycins A and B, which all possess a free C-8 hydroxyl and exhibit comparatively lower activity than some acylated analogues. mdpi.comijmcmed.org It has been inferred from these findings that the acylation of this C-8 hydroxyl group enhances the antifungal activity of antimycins. mdpi.com
Furthermore, there is an inverse relationship between the antifungal activity and the length of the 8-O-acyl side chain. mdpi.comijmcmed.orgresearchgate.net This suggests that while acylation at C-8 is beneficial for potency, longer acyl chains may be detrimental. This indicates a finely tuned requirement for the size and nature of the substituent at this position to achieve optimal biological activity.
| Structural Feature | Position | Impact on Biological Activity |
| Free Hydroxyl Group | C-8 | Associated with lower antifungal activity. mdpi.comijmcmed.org |
| Acylation of C-8 Hydroxyl | C-8 | Generally enhances antifungal potency. mdpi.com |
| Acyl Side Chain Length | C-8 | Inversely correlated with antifungal activity (shorter is better). mdpi.comijmcmed.orgresearchgate.net |
Significance of Macrolactone Ring Size in Antimycin-Type Depsipeptides
This compound is a member of the broader family of antimycin-type depsipeptides, which are characterized by significant structural diversity. researchgate.net A key variation within this family is the size of the macrolactone ring, with classes defined by 9-, 12-, 15-, and 18-membered macrocyclic cores. researchgate.netandrewslab.ca this compound belongs to the 9-membered ring class, which includes the archetypal antimycins. andrewslab.canih.gov
This variation in ring size is not merely a structural curiosity; it profoundly influences the molecules' molecular targets and biological activities. researchgate.netandrewslab.ca For example, SAR studies have shown that only the 9-membered antimycins are capable of disrupting the Bcl-xL–BH3 protein-protein interaction, a key target in apoptosis pathways. researchgate.netandrewslab.ca In contrast, the 'ring-expanded' antimycins, such as the 12-membered JBIR-06 and the 15-membered prunustatin A, are noted for different activities, including the down-regulation of GRP-78, a component of the unfolded protein response. andrewslab.canih.gov Cellular distribution studies have confirmed that 9-membered and 15-membered ring compounds have different subcellular localizations, consistent with their different modes of action. nih.gov Therefore, the 9-membered ring of this compound is a critical determinant of its specific biological activity profile, distinguishing it from other members of the depsipeptide family. andrewslab.ca
Computational Approaches and Cheminformatics for SAR Elucidation
Elucidating the complex structure-activity relationships of natural products like this compound is increasingly supported by computational methods. While specific computational studies on this compound are not extensively documented, the approaches are widely applied to related compounds and provide a framework for understanding its SAR.
In silico techniques such as molecular docking are used to predict how a molecule binds to its protein target. For instance, studies on other natural product-derived fungicides have used molecular docking to anchor derivatives into the binding site of a target enzyme, such as succinate (B1194679) dehydrogenase (SDH). mdpi.com This allows researchers to visualize interactions and understand why certain substituents enhance or decrease activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. mdpi.com QSAR algorithms can identify statistical correlations between physicochemical properties of a series of compounds and their biological activities. mdpi.com This approach can be used to predict the potency of novel, unsynthesized analogues, thereby guiding synthetic efforts toward more promising candidates. Such computational studies are valuable for rational drug design and for optimizing the antifungal properties of complex scaffolds like that of this compound. nih.govmdpi.com
Synthetic Methodologies and Chemical Synthesis of Urauchimycin a
Challenges in the Total Synthesis of Complex Natural Products like Urauchimycin A
The total synthesis of intricate natural products, particularly polyketides and depsipeptides like this compound, presents formidable challenges for synthetic chemists. nih.govcam.ac.uk These molecules often feature a high density of stereocenters, complex ring systems, and sensitive functional groups that demand highly selective and efficient chemical transformations. nih.gov
Key challenges inherent to the synthesis of antimycin-type compounds such as this compound include:
Stereochemical Complexity : Antimycin-type depsipeptides possess multiple chiral centers. nih.gov For instance, the nine-membered dilactone core contains several stereocenters that must be installed with precise control to achieve the biologically active isomer. researchgate.net Establishing the correct relative and absolute stereochemistry is a primary obstacle. nih.gov
Macrolactone Ring Formation : The construction of the medium-sized nine-membered dilactone ring is thermodynamically and kinetically challenging due to entropic factors and potential transannular strain. researchgate.net Identifying effective macrolactonization conditions that favor the desired cyclization over competing intermolecular reactions is crucial. researchgate.net
Functional Group Tolerance : The presence of various functional groups, such as esters, amides, hydroxyl groups, and the formamido group on the salicylic (B10762653) acid moiety, requires the use of orthogonal protecting group strategies and mild reaction conditions to avoid unwanted side reactions. mcgill.ca
These structural features necessitate the development of novel synthetic methods and strategies to overcome the inherent difficulties in their construction. nih.govorganic-chemistry.org
General Strategies for the Total Synthesis of Antimycin-Type Depsipeptides
The synthesis of antimycin-type depsipeptides, a family of natural products known for their structural diversity and significant biological activities, is a topic of considerable interest. researchgate.net These molecules are characterized by a nine-membered dilactone ring linked via an amide bond to 3-formamidosalicylic acid. acs.org
General strategies for the total synthesis of these compounds typically involve a series of key steps:
Stereoselective Construction of the Hydroxy-Acid Segment : Methods are employed to control the stereochemistry of the carbons that will form the dilactone ring. This can involve using chiral pool starting materials or applying asymmetric reactions like asymmetric aza-Claisen rearrangements or diastereoselective openings of epoxides. researchgate.netresearchgate.net
Macrolactonization : The formation of the nine-membered dilactone ring is a critical step. This is typically achieved through an intramolecular esterification (macrolactonization) of a linear seco-acid precursor. researchgate.net Various reagents have been utilized for this purpose, including the Yamaguchi, Shiina (using MNBA), or Corey-Nicolaou lactonization methods. researchgate.netresearchgate.net
Amide Bond Formation : The final key step is the coupling of the dilactone core with the 3-formamidosalicylic acid fragment. This amide bond formation is often performed at a late stage in the synthesis using standard peptide coupling reagents like PyBOP. researchgate.net
Total and semi-synthetic approaches to these natural products are vital for elucidating structure-activity relationships and developing new agrochemicals and medicines. researchgate.net
Development of Convergent and Stereoselective Synthetic Routes
For antimycin-type depsipeptides, a convergent approach typically involves:
Independent synthesis of the nine-membered dilactone ring. researchgate.net
Independent synthesis of the 3-formamidosalicylic acid moiety. researchgate.net
Late-stage coupling of these two major fragments. researchgate.net
Stereoselectivity is another cornerstone of modern synthetic strategy, ensuring that the desired three-dimensional arrangement of atoms is produced. numberanalytics.com Given the numerous stereocenters in this compound, controlling the stereochemical outcome of reactions is paramount. nih.gov Synthetic routes are designed to be highly stereoselective, using methods such as:
Substrate Control : Utilizing the existing chirality in a starting material to direct the stereochemistry of subsequent reactions. numberanalytics.com
Reagent Control : Employing chiral reagents or catalysts to influence the stereochemical course of a reaction. numberanalytics.com This is exemplified by the use of asymmetric reactions to set key stereocenters. nih.govresearchgate.net
A successful synthesis of an antimycin-type compound reported the use of a convergent route where four fragments were assembled, and the final cyclization of the seco acid was performed in the solution phase. researchgate.net Such strategies are not only efficient but can also be adapted for creating libraries of related compounds. researchgate.netnih.gov
Potential for Semi-Synthetic Approaches to this compound Analogs
Semi-synthesis is a powerful strategy that combines the strengths of nature's biosynthetic machinery with the versatility of synthetic chemistry. tapi.com This approach begins with a complex natural product, isolated from a biological source like a fermentation broth, which is then chemically modified to create new derivatives or analogs. tapi.comeupati.eu This method is often more practical and cost-effective than total synthesis for generating a diverse set of related compounds for SAR studies. psu.edu
For this compound, a semi-synthetic approach would likely involve:
Isolation : this compound would first be isolated and purified from the fermentation broth of the producing organism, Streptomyces sp. Ni-80. nih.gov
Chemical Modification : The isolated this compound could then be subjected to various chemical reactions to modify specific functional groups. For example, the acyl group on the dilactone ring could be hydrolyzed and then re-esterified with different carboxylic acids to explore the impact of this group on biological activity.
This approach leverages the cell's ability to construct the complex and stereochemically rich core of the molecule, while chemical methods provide a means to rapidly introduce structural diversity that may not be accessible through biosynthesis alone. psu.edu Generally, semi-synthetic derivatives can exhibit improved potency, stability, or safety compared to the original biomolecule. tapi.com
Chemical Derivatization for Exploration of Novel Biological Activities
Chemical derivatization is the process of chemically modifying a parent compound to produce a series of related analogs. This is a cornerstone of medicinal chemistry and drug discovery, as it allows for the systematic exploration of the structure-activity relationship (SAR). researchgate.net By making targeted changes to the structure of this compound, researchers can identify which parts of the molecule are essential for its biological effects and potentially develop new compounds with enhanced or novel activities. nih.gov
This compound possesses several sites amenable to chemical modification:
The Acyl Side Chain : The isobutyryl group at C-7 of the dilactone ring is a prime target for modification. Semi-synthesis could be used to replace this with a wide variety of other acyl groups to probe how size, shape, and electronics in this region affect activity. researchgate.net
The Alkyl Side Chain : The unique branched alkyl group at C-8 could be altered, although this would likely require a more involved synthetic or biosynthetic engineering approach.
The 3-Formamidosalicylic Acid Moiety : Modifications to this aromatic unit, such as altering the formamido group or substituting the aromatic ring, could lead to significant changes in biological profile. acs.org
The goal of such derivatization is to optimize the compound's properties, which could include increasing its potency, altering its selectivity, improving its metabolic stability, or reducing toxicity. psu.edu The insights gained from these studies are crucial for the development of new therapeutic agents or agricultural chemicals. researchgate.net
Preclinical Pharmacological Investigations of Urauchimycin a Efficacy
In Vitro Efficacy Studies in Pathogen Culture Systems
The initial assessment of a potential antimicrobial agent's efficacy begins with in vitro studies. These laboratory-based experiments are fundamental in determining the compound's intrinsic activity against specific pathogens under controlled conditions. For Urauchimycin A, these studies have been crucial in establishing its antifungal properties.
Minimum Inhibitory Concentration (MIC) Determinations
A key metric in these studies is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.govidexx.dk The MIC is a critical parameter for evaluating the potency of a new compound. nih.gov this compound has been evaluated for its antifungal activity against several medically important Candida species. nih.gov The MIC values were determined using the microdilution method as standardized by the Clinical and Laboratory Standards Institute. nih.gov
The antifungal activity of this compound, isolated from Streptomyces sp. TD025, was tested against a panel of Candida species. The results, as detailed in the table below, demonstrate its inhibitory effects.
Data sourced from Anti-Candida Properties of Urauchimycins from Actinobacteria Associated with Trachymyrmex Ants - PMC nih.gov
Comparative Efficacy with Established Antifungal Agents (e.g., Nystatin)
To contextualize the efficacy of a novel compound, its performance is often compared to that of established drugs. In the case of this compound, its antifungal activity was evaluated alongside Nystatin, a well-known polyene antifungal antibiotic. nih.gov The study revealed that while this compound demonstrated inhibitory activity against the tested Candida strains, its MIC values were consistently higher than those of Nystatin. nih.gov For instance, against Candida albicans, this compound had an MIC of 32 µg/mL, whereas Nystatin's MIC was 4 µg/mL. nih.gov This indicates that a higher concentration of this compound is required to achieve the same level of growth inhibition as Nystatin under these in vitro conditions. nih.gov
In Vivo Efficacy Models in Animal Systems (Conceptual, without specific outcomes)
Following promising in vitro results, the next logical step in preclinical development is to assess efficacy in in vivo animal models. mdpi.com This phase is critical for understanding how a compound behaves in a complex biological system, which cannot be fully replicated in vitro. mattek.com
Disease Model Selection and Validation
The selection of an appropriate animal model is paramount for the successful evaluation of a new therapeutic agent. biospective.com The chosen model should accurately mimic key aspects of the human disease state being targeted. biospective.com For an antifungal agent like this compound, this would typically involve inducing a fungal infection in a suitable animal, often rodents, that resembles a human candidiasis infection. atlantic-bone-screen.com Validation of the model is crucial and involves ensuring that the disease progression and pathology in the animal are consistent and reproducible. biospective.com This allows for a reliable assessment of the therapeutic intervention's effect. biospective.com
Pharmacological Endpoints for Efficacy Assessment
Once a suitable animal model is established, clear pharmacological endpoints are necessary to measure the efficacy of the treatment. ich.org These endpoints are the response variables chosen to assess the drug's effects. ich.org For an antifungal study, primary endpoints could include a reduction in fungal burden in target organs (e.g., kidneys, spleen), which can be quantified by colony-forming unit (CFU) counts from tissue homogenates. nih.gov Secondary endpoints might involve monitoring clinical signs of illness in the animals, changes in body weight, and survival rates. nih.gov Histopathological analysis of infected tissues can also serve as an endpoint, providing a qualitative assessment of tissue damage and inflammation. mdpi.com The use of a composite scoring system, which combines multiple efficacy parameters, can sometimes provide a more comprehensive assessment of clinical response. nih.gov
Target Engagement and Pathway Modulation Studies in Biological Systems
Understanding how a drug interacts with its molecular target and the subsequent effects on cellular pathways is a cornerstone of modern drug discovery. revvity.co.jp For this compound, while specific target engagement studies are not extensively detailed in the available literature, its classification as an antimycin provides a strong indication of its likely mechanism of action. smujo.id
Target engagement studies are designed to confirm that a drug candidate interacts with its intended biological target within a cellular context. revvity.co.jppelagobio.com Technologies like the Cellular Thermal Shift Assay (CETSA) allow for the measurement of a drug binding to its target protein in a physiologically relevant environment. revvity.co.jppelagobio.com Such studies are crucial for validating that the compound reaches and binds to its target, which is a prerequisite for its pharmacological effect. pelagobio.com
Urauchimycins are known to be a group of antimycin compounds. smujo.id Antimycins are well-characterized inhibitors of the mitochondrial electron transport chain, specifically targeting the bc1 complex (Complex III). By binding to this complex, they block the transfer of electrons, which disrupts the production of ATP and leads to the generation of reactive oxygen species, ultimately causing cell death. It is therefore highly probable that this compound exerts its antifungal effect through this pathway. Further studies would be needed to confirm this specific mechanism and to explore any potential downstream effects or pathway modulations that result from this target engagement.
Preclinical Toxicology Study Methodologies and Objectives (General, without specific this compound results)
Preclinical toxicology studies are a cornerstone of drug development, designed to evaluate the potential adverse effects of a chemical, drug, or other substance on living organisms before it is tested in humans. criver.com The primary purpose of these investigations is to identify potential safety concerns, characterize the toxicity profile of a substance, and help determine a safe starting dose for human clinical trials. criver.comnoblelifesci.com These studies are conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data. nih.gov The objectives of a preclinical toxicology program are multifaceted and include identifying target organs of toxicity, understanding dose-response relationships, and assessing the potential for reversibility of any toxic effects. noblelifesci.comlabinsights.nl
The design of a preclinical toxicology program is tailored to the specific drug candidate, considering factors such as its therapeutic class, the intended patient population, and the proposed clinical route of administration and treatment duration. noblelifesci.com Methodologies can range from in vitro tests using cell cultures to in vivo studies in animal models. biobide.com A comprehensive assessment typically involves a battery of tests, including single-dose and repeat-dose toxicity studies, safety pharmacology, and evaluations of genotoxicity, carcinogenicity, and reproductive and developmental toxicity. noblelifesci.comnih.gov
Single-Dose and Repeat-Dose Testing
Single-dose and repeat-dose toxicity studies are fundamental components of preclinical safety assessment, providing critical information on the potential toxicity of a new substance after one or multiple administrations.
Single-Dose Toxicity Studies: Also known as acute toxicity studies, these investigations evaluate the adverse effects that occur shortly after the administration of a single dose or multiple doses given within a 24-hour period. anilocus.com The primary objectives are to determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and provide information for dose selection in subsequent repeat-dose studies. anilocus.comfda.gov Typically, two mammalian species (one rodent and one non-rodent) are used, and the substance is administered via the intended clinical route as well as intravenously, if feasible. fda.govwuxiapptec.com Animals are generally observed for 14 days following administration to monitor for signs of toxicity, mortality, and recovery. anilocus.comfda.gov
Repeat-Dose Toxicity Studies: These studies, also called sub-acute, sub-chronic, or chronic toxicity studies depending on their duration, are designed to characterize the toxicological profile of a substance following repeated administration over a defined period. wuxiapptec.com The duration of these studies is directly related to the intended duration of the clinical treatment, ranging from two weeks to support early clinical trials to six or nine months for drugs intended for long-term use. wuxiapptec.comich.org Key goals include identifying target organs affected by cumulative exposure, determining any dose-response relationship, and assessing whether toxic effects are reversible after a recovery (dose-free) period. noblelifesci.comwuxiapptec.com These studies are crucial for the quantitative risk assessment of a drug molecule. wuxiapptec.com
| Aspect | Single-Dose (Acute) Toxicity Studies | Repeat-Dose (Sub-chronic/Chronic) Toxicity Studies |
|---|---|---|
| Primary Objective | Determine Maximum Tolerated Dose (MTD) and identify immediate target organs. anilocus.comfda.gov | Characterize toxicity from cumulative exposure and assess reversibility. noblelifesci.comwuxiapptec.com |
| Dosing Period | Single dose or multiple doses within 24 hours. anilocus.com | Daily or intermittent dosing over weeks or months (e.g., 14, 28, 90 days). wuxiapptec.com |
| Typical Observation Period | 14 days post-dose. anilocus.com | Duration of the study plus a recovery period. noblelifesci.com |
| Key Endpoints | Mortality, clinical signs, gross necropsy. fda.gov | Detailed clinical pathology, histopathology, organ weights, toxicokinetics. labinsights.nl |
| Regulatory Application | Supports first-in-human (FIH) trials and dose selection for longer studies. anilocus.com | Supports clinical trials of corresponding duration and marketing authorization. ich.org |
Functional Observational Battery (FOB) Studies
The Functional Observational Battery (FOB) is a specialized set of noninvasive tests used in preclinical toxicology to screen for neurotoxic effects. mds-usa.com It provides a systematic assessment of nervous system function by evaluating various parameters across autonomic, neuromuscular, sensorimotor, and behavioral domains. nih.govijpsonline.com The FOB is designed to detect gross functional deficits in animals, typically rats, resulting from chemical exposure and to better quantify neurotoxic signs observed in other toxicity tests. mds-usa.com
An FOB assessment is typically conducted at different time points to capture the onset, peak, and duration of any effects. The procedure involves a series of standardized observations and manipulations:
Home Cage Observations: The animal is first observed undisturbed in its home cage to assess posture, activity level, and any spontaneous, unusual behaviors. mds-usa.comwuxiapptec.com
Open Field Observations: The animal is then placed in an open arena to evaluate arousal level, gait, and general behavior. wuxiapptec.com
Manipulative Testing: The observer conducts a hands-on examination to assess a range of reflexes and responses. This includes evaluating autonomic functions (e.g., body temperature, salivation), neuromuscular integrity (e.g., grip strength, gait), and sensorimotor responses (e.g., reaction to a light or sound stimulus). nih.govwuxiapptec.com
While the FOB is a valuable screening tool, it is not intended to provide a detailed mechanistic evaluation of neurotoxicity on its own. mds-usa.com Positive findings in an FOB study often trigger more specific and detailed neurotoxicity testing. wuxiapptec.com
| Functional Domain | Example Parameters Assessed | Purpose |
|---|---|---|
| Autonomic | Body temperature, pupil size, salivation, urination, defecation. nih.gov | To detect effects on the autonomic nervous system. |
| Neuromuscular | Gait, posture, grip strength (forelimb/hindlimb), landing foot splay. wuxiapptec.com | To assess motor coordination, balance, and muscle strength. |
| Sensorimotor | Response to approach, touch, tail pinch; auditory startle response. nih.gov | To evaluate reactivity to various sensory stimuli. |
| Behavioral | Arousal level, stereotypy (e.g., repetitive movements), vocalizations. nih.govwuxiapptec.com | To identify changes in overall activity and behavioral patterns. |
Systemic Organ Evaluation
A critical objective of toxicology studies is to determine if a test substance causes damage to specific organs or organ systems. ilo.org Systemic organ evaluation involves a comprehensive examination of tissues and organs to identify any morphological, functional, or biochemical changes. ilo.orgeupati.eu This assessment integrates data from multiple sources, including in-life observations, clinical pathology, and post-mortem examinations.
The evaluation process includes:
Clinical Pathology: Analysis of blood and urine samples collected during the study. Hematology assesses parameters related to red blood cells, white blood cells, and platelets. Clinical chemistry evaluates markers of organ function, such as enzymes indicating liver damage (e.g., ALT, AST) or substances reflecting kidney function (e.g., BUN, creatinine). ilo.org
Organ Weight Analysis: At the end of the study, key organs are excised and weighed. Significant changes in organ weight, especially when considered relative to body weight, can be an early and sensitive indicator of a treatment-related effect, such as inflammation, hypertrophy, or atrophy. researchgate.net Organs commonly weighed include the liver, kidneys, heart, brain, spleen, and adrenal glands. researchgate.net
Gross Necropsy and Histopathology: All animals in a toxicology study undergo a gross necropsy, which is a detailed visual examination of the external surfaces, orifices, and all internal organs and tissues. fda.gov Tissues from all major organs and any observed lesions are then preserved and prepared for microscopic examination (histopathology). A pathologist examines these tissue slides to identify cellular changes, such as inflammation, degeneration, necrosis, or cellular proliferation, providing the definitive assessment of target organ toxicity. ilo.org
Together, these evaluations provide a comprehensive picture of the systemic effects of a substance, which is essential for assessing its safety profile. rroij.com
Future Research Directions and Translational Potential of Urauchimycin a
Further Exploration of Underexplored Niches for Novel Antimycin Discovery
The identification of Urauchimycins A and B from a marine sponge-associated Streptomyces species highlights the vast, untapped potential of unique ecological niches as sources of novel bioactive compounds. doi.orgnih.gov Historically, the frequency of isolating entirely new molecules from well-studied environments has decreased. nih.gov This has prompted a shift towards exploring actinobacteria from previously overlooked habitats, including marine organisms and insect symbionts. doi.orgnih.gov
Recent efforts to isolate new bioactive strains from underexplored environments, such as marine sediments, extreme environments like deserts, and symbiotic relationships with invertebrates, have proven fruitful. doi.orgresearchgate.net For instance, the fungus-growing ant symbiosis has been identified as a rich source of bioactive metabolites with potential biotechnological and medical applications. nih.gov Specifically, actinobacteria associated with Trachymyrmex ants were found to produce Urauchimycins A and B. nih.gov These discoveries emphasize that even terrestrial environments remain significantly under-sampled, with the majority of bacterial phyla yet to be cultured. doi.org
Advances in genome sequencing and bioinformatics have made it easier to identify novel biosynthetic gene clusters (BGCs) in newly isolated strains. doi.org The exploration of these unique environments, combined with modern screening techniques, promises to uncover a new generation of antimycin analogues and other natural products. doi.orgmicrobiologyresearch.org
Genetic Engineering of Producing Strains for Enhanced Urauchimycin Yield or Analog Production
Modern genetic engineering techniques, particularly CRISPR-Cas9 technology, have revolutionized the ability to manipulate the genomes of Streptomyces and other actinomycetes. nih.govkorea.edu These tools are pivotal for enhancing the production of known compounds like Urauchimycin A and for generating novel analogues.
Key strategies for increasing yield include:
Promoter Engineering: Inserting strong, constitutive promoters upstream of key biosynthetic genes can drive higher levels of transcription and, consequently, higher product titers. nih.gov For example, the insertion of the kasOp* promoter has been shown to increase the production of other natural products in Streptomyces. nih.gov
Development of "Super-hosts": Genetically modified Streptomyces strains, often referred to as "super-hosts" or "chassis" hosts, can be created by deleting endogenous BGCs and other non-essential genes. frontiersin.orgmdpi.com This conserves cellular energy and precursor molecules, which can then be redirected towards the production of a desired compound. mdpi.com
Furthermore, genetic manipulation can be used to generate novel analogues of this compound. Site-directed mutagenesis of the enzymes within the Urauchimycin biosynthetic pathway could lead to the incorporation of different precursor molecules, resulting in new chemical derivatives with potentially improved or novel biological activities. publish.csiro.au
Advanced Biotechnological Approaches for Sustainable Production
The sustainable production of natural products like this compound is a key challenge for their translation into clinical or agricultural use. Advanced biotechnological approaches offer solutions to overcome the limitations of traditional fermentation and extraction methods. ittbiomed.comresearchgate.net
Fermentation Optimization: This involves refining culture conditions, such as media composition, temperature, and aeration, to maximize product yield. Elicitation, the addition of small molecules to the culture, can also trigger the production of secondary metabolites. For instance, lanthanum chloride has been shown to enhance the production of the related compound Urauchimycin D. mdpi.comnih.gov
Heterologous Expression: The BGC for this compound can be cloned and expressed in a well-characterized, fast-growing host organism like E. coli or a genetically tractable Streptomyces "super-host". frontiersin.org This can lead to higher yields and simplified downstream processing.
Synthetic Biology and Metabolic Engineering: These disciplines involve the rational design and engineering of microbial hosts to optimize metabolic pathways. nih.govhilarispublisher.com This can include enhancing the supply of precursor molecules, eliminating competing metabolic pathways, and improving the efficiency of the biosynthetic enzymes themselves. hilarispublisher.com Techniques like CRISPR-Cas9 genome editing are instrumental in making precise modifications to microbial genomes for these purposes. nih.gov
These approaches not only improve the yield and sustainability of production but also reduce the environmental impact compared to traditional methods. ittbiomed.com
Application of Omics Technologies (e.g., Genomics, Metabolomics) in Urauchimycin Research
Omics technologies provide a holistic view of the biological processes involved in the production and activity of natural products like this compound. humanspecificresearch.orgnih.gov
Genomics and Genome Mining: The sequencing of the this compound-producing Streptomyces strain's genome allows for the identification and characterization of its BGC. jmicrobiol.or.kr Bioinformatics tools like antiSMASH can predict the clusters responsible for producing secondary metabolites, many of which are "cryptic" or "silent" under standard laboratory conditions. frontiersin.orgmdpi.com This information is fundamental for genetic engineering efforts and for discovering novel, related compounds. publish.csiro.au
Transcriptomics: This technology analyzes the expression levels of all genes in the producing organism under different conditions. humanspecificresearch.org It can help identify the regulatory genes that control the this compound BGC and understand how environmental cues affect its production.
Proteomics: By studying the entire set of proteins, researchers can identify the enzymes involved in the biosynthetic pathway and any post-translational modifications they may undergo. humanspecificresearch.org
Metabolomics: This comprehensive analysis of all small-molecule metabolites in a biological sample can reveal the metabolic state of the producing organism and identify the precursors and intermediates of the this compound pathway. humanspecificresearch.org Integrated analysis of metabolomics with other omics data can provide a complete picture of the biosynthesis process. mdpi.com
The application of these technologies is crucial for activating silent BGCs, understanding regulatory networks, and ultimately increasing the production of this compound and its analogues. publish.csiro.auiipseries.org
Computational Drug Design and In Silico Screening for Urauchimycin-Based Scaffolds
Computational methods are increasingly integral to modern drug discovery, offering a rapid and cost-effective way to evaluate and optimize lead compounds. scielo.org.mxnih.gov this compound's unique chemical structure makes it an excellent candidate for such in silico approaches.
Scaffold-Based Drug Design: The core structure of this compound can be used as a "scaffold" for the design of new molecules. biosolveit.de This involves computationally replacing or modifying parts of the molecule to improve its properties, a technique known as "scaffold hopping". biosolveit.dearxiv.org This can be particularly useful for designing compounds with improved potency, selectivity, or reduced toxicity while retaining the key pharmacophore.
Virtual Screening: Large databases of chemical compounds can be computationally screened to identify molecules that are structurally similar to this compound or that are predicted to bind to its biological target. scielo.org.mxnih.gov This can be done using either ligand-based methods, which rely on the structure of known active molecules, or structure-based methods, which use the 3D structure of the biological target. nih.gov
Docking and Molecular Dynamics Simulations: These methods can predict how this compound and its designed analogues bind to their target protein at an atomic level. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.
These computational tools can significantly accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and experimental testing. arxiv.org
Potential as a Lead Compound for New Therapeutic Agents
A lead compound is a chemical structure that demonstrates promising biological activity and serves as the starting point for drug design and optimization. numberanalytics.comnumberanalytics.com this compound, with its demonstrated antifungal activity, possesses the qualities of a valuable lead compound. nih.gov
Antimycin-type compounds, in general, are known for a range of biological activities, including antifungal, insecticidal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net While their development has sometimes been hindered by toxicity, the unique branched side chain of this compound may offer a new chemical space for optimization. doi.orgresearchgate.net
The process of developing this compound from a lead compound into a therapeutic agent would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand which parts of the molecule are essential for its activity.
Lead Optimization: Chemically modifying the structure to enhance its efficacy, improve its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and reduce any off-target toxicity. numberanalytics.com
Target Identification and Validation: Elucidating the precise molecular target of this compound to better understand its mechanism of action and to guide rational drug design.
The discovery of a non-genotoxic lead compound with a quinoxaline (B1680401) core for treating schistosomiasis serves as a recent example of how a promising scaffold can be optimized for therapeutic development. drugtargetreview.com Similarly, with further research and medicinal chemistry efforts, the Urauchimycin scaffold holds the potential to be developed into new treatments for a variety of diseases. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are essential for the identification and characterization of Urauchimycin A in microbial extracts?
- Methodological Answer : this compound can be identified using a combination of chromatographic separation (e.g., HPLC) and spectroscopic techniques. Key steps include:
- Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) , particularly HMBC and COSY correlations, to resolve its branched side chain and odd-carbon backbone .
- Comparison of retention times and UV spectra with known antimycin analogs to confirm structural uniqueness .
Q. What is the proposed mechanism of action for this compound’s antifungal activity?
- Methodological Answer : this compound, as an antimycin analog, likely inhibits mitochondrial electron transport by binding to Complex III (cytochrome bc₁). Researchers can validate this via:
- Oxygen consumption assays in fungal models (e.g., C. albicans) to measure respiratory inhibition .
- Fluorescence-based assays using redox-sensitive dyes (e.g., JC-1) to assess mitochondrial membrane potential changes .
Q. How can researchers isolate this compound from Streptomyces cultures, and what growth conditions optimize yield?
- Methodological Answer : Isolation involves:
- Fermentation optimization : Adjust pH to 7, temperature to 28°C, and salinity to 2.5% for Streptomyces albidoflavus strains .
- Extraction : Use solvent partitioning (e.g., ethyl acetate) followed by silica gel chromatography.
- Purity assessment : Validate via HPLC and bioactivity-guided fractionation against C. albicans .
Q. What bioassays are commonly used to evaluate this compound’s bioactivity?
- Methodological Answer :
- Antifungal assays : Broth microdilution (CLSI M27 guidelines) to determine MIC values against C. albicans .
- Cytotoxicity screening : MTT assays on mammalian cell lines to assess selectivity indices.
Advanced Research Questions
Q. How can structural contradictions in Urauchimycin analogs (e.g., branched vs. linear side chains) be resolved during elucidation?
- Methodological Answer :
- Advanced NMR techniques : Use HMBC to trace carbon connectivity, particularly for distinguishing methyl (C-7) and ethyl (C-8) groups in derivatives like Urauchimycin D .
- Comparative analysis : Cross-reference with X-ray crystallography data of related antimycins to resolve ambiguities in stereochemistry .
Q. What strategies address discrepancies in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized protocols : Replicate assays under controlled conditions (e.g., pH, inoculum size) to minimize variability .
- Meta-analysis : Systematically compare datasets using tools like PRISMA to identify confounding factors (e.g., strain-specific resistance) .
Q. How can researchers optimize this compound biosynthesis in non-native Streptomyces hosts?
- Methodological Answer :
- Genetic engineering : Clone the urau gene cluster into heterologous hosts (e.g., S. lividans) and use CRISPR-Cas9 to enhance promoter activity .
- Metabolic profiling : Monitor precursor (malonyl-CoA, methylmalonyl-CoA) flux via LC-MS to identify pathway bottlenecks .
Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design in this compound studies?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to assess scalability of fermentation yields.
- Novelty : Focus on understudied aspects (e.g., ecological roles in marine sponges) .
Q. How can reproducibility challenges in this compound research be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
